Orbiculin E
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Overview
Description
Orbiculin E is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by acetoxy group at positions 1 and 2, a benzoyloxy group at position 9 and furoyloxy groups at position 6 (the 1beta,2beta,9alpha,6alpha). Isolated from Celastrus orbiculatus, it exhibits inhibition of both NF-kappaB activation and nitric oxide production. It has a role as a metabolite, an antineoplastic agent and a NF-kappaB inhibitor. It is an acetate ester, a benzoate ester, a bridged compound, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound. It derives from a 3-furoic acid.
Scientific Research Applications
Anticancer Potential
Orbiculin E, derived from Celastrus orbiculatus, has shown promise in cancer research. In a study examining the effects of Celastrus orbiculatus extract (COE) on gastric cancer, it was found that COE can inhibit the proliferation, adhesion, invasion, and migration of gastric cancer cells in vitro. This is achieved by enhancing the expression of E-cadherin and reducing the expression of N-cadherin and vimentin. Furthermore, COE suppressed the activation of the NF-κB/Snail signaling pathway. In vivo, COE effectively suppressed tumor growth and metastasis in a mouse model, indicating its potential as an anticancer agent (Zhu et al., 2015).
Nutrigenetic Effects
Nutrigenetics, the study of how genetic variation affects response to nutrients, may also be relevant to this compound. Research in nutrigenetics explores how different genotypes respond to specific dietary components, which can include compounds like this compound. This field aims to provide personalized dietary recommendations for disease prevention and is an emerging area of interest in nutrition and health research (Zhang et al., 2008).
Effects on Angiogenesis
Another study focused on the effects of Celastrus orbiculatus extract (COE) on angiogenesis, a key process in tumor growth and metastasis. COE was found to inhibit angiogenesis by targeting the vascular endothelial growth factor (VEGF) signaling pathway. In vitro, COE inhibited proliferation and induced apoptosis in hepatic carcinoma cells and inhibited VEGF expression at both mRNA and protein levels. This inhibition was also observed in human umbilical vein endothelial cells (HUVEC), where COE inhibited the formation of a capillary-like structure. In vivo, COE reduced the volume and weight of solid tumors in mice and decreased tumor angiogenesis, supporting its potential as a therapeutic agent in treating hepatic carcinoma (Qian et al., 2012).
Properties
Molecular Formula |
C31H36O10 |
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Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-7-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] furan-3-carboxylate |
InChI |
InChI=1S/C31H36O10/c1-17-14-23(37-18(2)32)26(38-19(3)33)30(6)24(39-27(34)20-10-8-7-9-11-20)15-22-25(31(17,30)41-29(22,4)5)40-28(35)21-12-13-36-16-21/h7-13,16-17,22-26H,14-15H2,1-6H3/t17-,22-,23+,24+,25-,26+,30-,31-/m1/s1 |
InChI Key |
GAOKKLOHOKIMQT-KBAKPPLISA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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